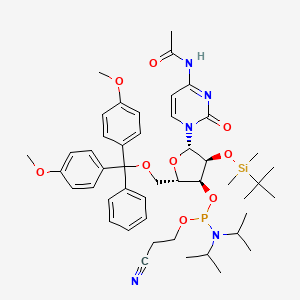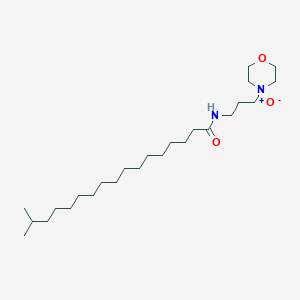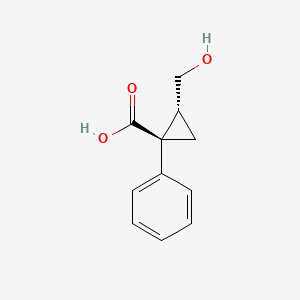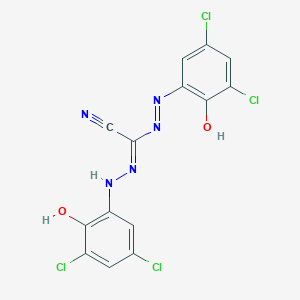
(1R,2S)-m-nitro-erythro-Chloramphenicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-m-nitro-erythro-Chloramphenicol (CmN) is a synthetic chloramphenicol derivative that has been used in the laboratory for a variety of applications. CmN is a nitro-aromatic compound that has a wide range of biological activities, including antibacterial and antifungal activities. CmN has been studied for its potential use in the treatment of bacterial infections, as well as for its potential use in the laboratory as a reagent, as a fluorescent probe, and as an inhibitor of enzymes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (1R,2S)-m-nitro-erythro-Chloramphenicol involves the conversion of chloramphenicol to the desired product through a series of chemical reactions.
Starting Materials
Chloramphenicol, Nitric acid, Sodium nitrite, Sodium hydroxide, Hydrochloric acid, Ethanol, Wate
Reaction
Step 1: Nitration of Chloramphenicol - Chloramphenicol is reacted with a mixture of nitric acid and sulfuric acid to form (1R,2S)-m-nitro-Chloramphenicol., Step 2: Reduction of Nitro Group - (1R,2S)-m-nitro-Chloramphenicol is reduced using sodium dithionite in the presence of sodium hydroxide to form (1R,2S)-m-amino-Chloramphenicol., Step 3: Esterification - (1R,2S)-m-amino-Chloramphenicol is esterified with ethyl chloroformate in the presence of triethylamine to form (1R,2S)-m-amino-2-(2-chloroethoxy)-2-(2-nitrophenyl)acetate., Step 4: Epimerization - (1R,2S)-m-amino-2-(2-chloroethoxy)-2-(2-nitrophenyl)acetate is epimerized using hydrochloric acid to form (1R,2S)-m-nitro-erythro-Chloramphenicol., Step 5: Purification - The final product is purified using recrystallization from ethanol and water.
科学研究应用
(1R,2S)-m-nitro-erythro-Chloramphenicol has been studied for its potential use in the laboratory as a reagent, as a fluorescent probe, and as an inhibitor of enzymes. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been studied for its potential use in the treatment of bacterial infections. (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to be effective against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (1R,2S)-m-nitro-erythro-Chloramphenicol has also been used to study the role of nitric oxide in the regulation of bacterial growth and metabolism.
作用机制
The mechanism of action of (1R,2S)-m-nitro-erythro-Chloramphenicol is not fully understood. However, it is believed that (1R,2S)-m-nitro-erythro-Chloramphenicol acts by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in fatty acid synthesis. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to inhibit the activity of other bacterial enzymes, such as DNA gyrase and RNA polymerase.
生化和生理效应
The biochemical and physiological effects of (1R,2S)-m-nitro-erythro-Chloramphenicol have not been extensively studied. However, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to inhibit the growth of a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. (1R,2S)-m-nitro-erythro-Chloramphenicol has also been found to inhibit the activity of other bacterial enzymes, such as DNA gyrase and RNA polymerase.
实验室实验的优点和局限性
(1R,2S)-m-nitro-erythro-Chloramphenicol has several advantages for laboratory experiments. (1R,2S)-m-nitro-erythro-Chloramphenicol is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. In addition, (1R,2S)-m-nitro-erythro-Chloramphenicol has been found to be effective against a variety of bacterial species. However, (1R,2S)-m-nitro-erythro-Chloramphenicol has several limitations as well. (1R,2S)-m-nitro-erythro-Chloramphenicol is not effective against some Gram-negative bacteria, such as Pseudomonas aeruginosa, and it has been found to be toxic to mammalian cells.
未来方向
The potential future directions for (1R,2S)-m-nitro-erythro-Chloramphenicol research include the development of new synthetic methods for the production of (1R,2S)-m-nitro-erythro-Chloramphenicol, the development of new formulations of (1R,2S)-m-nitro-erythro-Chloramphenicol for use in the laboratory, the investigation of (1R,2S)-m-nitro-erythro-Chloramphenicol’s mechanism of action, and the exploration of (1R,2S)-m-nitro-erythro-Chloramphenicol’s potential use in the treatment of bacterial infections. In addition, it will be important to investigate the biochemical and physiological effects of (1R,2S)-m-nitro-erythro-Chloramphenicol, as well as its potential advantages and limitations for laboratory experiments.
属性
CAS 编号 |
1327173-91-0 |
|---|---|
产品名称 |
(1R,2S)-m-nitro-erythro-Chloramphenicol |
分子式 |
C₁₁H₁₂Cl₂N₂O₅ |
分子量 |
323.13 |
同义词 |
2,2-dichloro-N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-(3-nitrophenyl)ethyl]acetamide_x000B_ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)


![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)

